3-Acetamido-5-aminobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Acetamido-5-aminobenzoic acid and related compounds involves complex reactions that include the formation of binary and ternary complexes with metals, utilizing a variety of synthesis methods. These processes are designed to optimize the physicochemical properties, spectroscopic characteristics, and biological activities of the compounds. Studies have explored the use of different coligands and have characterized the resulting complexes in terms of their potential applications in medicine, material science, and as catalysts (Kalembkiewicz, Kosińska, & Zapała, 2017).
Scientific Research Applications
Anti-inflammatory Activity : 5-Aminobenzo[b]thiophene derivatives, related to 3-Acetamido-5-aminobenzoic acid, have been synthesized and shown to possess potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).
Antimicrobial and Antiviral Properties : Novel derivatives of 4-acetamido-3-aminobenzoic acid have been found to be effective neuraminidase inhibitors, which could be significant in the treatment of microbial infections, including influenza-like viruses (Gupta, 2019).
Radiological Contrast Agents : Certain triiodobenzoic acid derivatives, including compounds related to this compound, have been studied for their use as contrast agents in radiological imaging, with a focus on understanding their metabolic behavior and potential mutagenicity (Weiss, Hsu, Wheeler, Norman, & Riley, 1981).
Alkaline and Acidic Degradation Studies : Research on the degradation of 3-Acetamido-1,2,3-benzotriazin-4-one, a compound related to this compound, has provided insights into the stability and transformation of similar compounds under various chemical conditions (Gibson & Green, 1965).
Synthesis of Bioactive Compounds : Research has been conducted on the synthesis of compounds like 6-Carboxyl-1,2,3-benzothiadiazole, which have applications in inducing systemic acquired resistance in plants. This synthesis involves steps related to this compound (Zhao, 2002).
Anticoccidial Activity : Derivatives of 4-amino-2-ethoxybenzoic acid, which are structurally related to this compound, have been shown to possess significant anticoccidial activity, highlighting their potential in the treatment of parasitic infections (Rogers et al., 1964).
Antitumor Activity : The synthesis and evaluation of amino acid ester derivatives containing 5-fluorouracil, a compound related to this compound, have demonstrated promising antitumor activities, particularly against leukemia and liver cancer (Xiong et al., 2009).
Safety and Hazards
According to the safety data sheet of a related compound, 5-Acetamido-2-aminobenzoic acid, it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
3-Acetamido-5-aminobenzoic acid, also known as Acedoben , is a small molecule that is still in the experimental stage . It is known that para-aminobenzoic acid (paba) compounds, which include this compound, have shown potential as therapeutic agents with anticancer, anti-alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .
Mode of Action
Paba-based therapeutic chemicals, including this compound, are known to interact with their molecular targets in biological processes .
Biochemical Pathways
It is known that paba is a key intermediate in the biosynthesis of folate, a crucial vitamin required for dna synthesis and replication . Therefore, it can be inferred that this compound may potentially affect the folate biosynthesis pathway.
Result of Action
It is known that paba compounds have shown potential as therapeutic agents with various properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that it can be used in biological studies for quality environmental risk assessment of photolytic transformation products of iodinated x-ray contrast agent diatrizoic acid .
properties
IUPAC Name |
3-acetamido-5-aminobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,10H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETVYNZSWPLKAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065855 | |
Record name | Benzoic acid, 3-(acetylamino)-5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15089-84-6 | |
Record name | 3-(Acetylamino)-5-aminobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15089-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-(acetylamino)-5-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015089846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetamido-5-aminobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3-(acetylamino)-5-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-(acetylamino)-5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetamido-5-aminobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Acetamido-5-aminobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4RDY5R28N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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